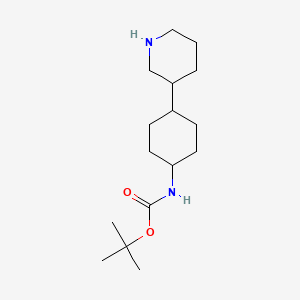
Tert-butyl (4-(piperidin-3-YL)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidinyl and cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(piperidin-3-yl)cyclohexylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl or cyclohexyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its piperidinyl group is known to interact with various biological targets, making it useful in drug discovery and development .
Medicine
It can be used in the synthesis of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The piperidinyl group can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 3-(piperidin-4-yl)propylcarbamate
Uniqueness
tert-Butyl N-[4-(piperidin-3-yl)cyclohexyl]carbamate is unique due to its combination of a piperidinyl group and a cyclohexyl group. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility and reactivity set it apart from other similar compounds, offering unique opportunities in research and industry.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl N-(4-piperidin-3-ylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-8-6-12(7-9-14)13-5-4-10-17-11-13/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
XGFMSVZSNBOQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















